Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Description
Methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS: 2349371-98-6) is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with bromine, methyl, and methyl carboxylate groups. Its molecular formula is C₉H₇BrN₃O₂ (note: molecular weight data conflicts; lists 256.06 g/mol, but this corresponds to the non-methylated variant; adjustments may be required pending further verification). The compound is commercially available in purities up to 98% (typically in stock) and is priced at 469.00 €/1g, with bulk inquiries available . Its primary applications include pharmaceutical intermediates and chemical synthesis, as suggested by patents involving triazolopyridine derivatives .
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-11-12-8-7(9(14)15-2)3-6(10)4-13(5)8/h3-4H,1-2H3 |
InChI Key |
YLNVZKAHKWAMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 6-bromo-3-methyl-triazolo[4,3-a]pyridine-8-carboxylate typically involves:
- Construction of the triazolopyridine fused ring system via cyclization reactions.
- Introduction of the bromine atom selectively at the 6-position of the pyridine ring.
- Installation of the methyl group at the 3-position of the triazole ring.
- Formation of the methyl ester at the 8-position carboxylate.
The synthetic route is often based on oxidative cyclization of appropriate hydrazone or amidrazone precursors under controlled conditions, followed by functional group transformations.
Oxidative Cyclization Using N-Chlorosuccinimide (NCS)
A key method for synthesizing triazolo[4,3-a]pyridines, including their bromo-substituted derivatives, is the oxidative cyclization of hydrazone precursors using N-chlorosuccinimide (NCS) as the oxidant. This method was demonstrated effectively for 6-bromo substituted triazolopyridines:
- Procedure :
- Dissolve 10 mmol of the appropriate hydrazone in dry dimethylformamide (DMF, ~20 mL).
- Cool the solution in an ice bath to 0 °C.
- Add 11 mmol of NCS portion-wise carefully, as the reaction is highly exothermic.
- Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion, isolate the product by filtration and wash with petroleum ether.
- Purify by recrystallization from hot water with triethylamine addition to obtain the product as pale yellow crystals.
This method yields the fused triazolopyridine ring system with bromine substitution at the 6-position. The methyl group at the 3-position can be introduced via the hydrazone precursor or subsequent alkylation steps.
Esterification to Form Methyl Carboxylate
The carboxylate at the 8-position can be introduced as a methyl ester by:
- Starting from the corresponding carboxylic acid derivative of the triazolopyridine, which can be esterified using standard Fischer esterification conditions (methanol and acid catalyst) or by using methylating agents such as diazomethane or methyl iodide under basic conditions.
Bromination Approaches
Selective bromination at the 6-position can be achieved by:
- Using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid polybromination.
- The position selectivity is guided by the electronic properties of the pyridine ring and directing effects of substituents.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The oxidative cyclization using NCS is highly exothermic and requires careful temperature control to avoid side reactions and decomposition.
- The yield of the cyclization step is typically high (>90%) when reaction conditions are optimized, including solvent choice (dry DMF) and slow addition of oxidant.
- Bromination selectivity is enhanced by controlling the equivalents of brominating agent and reaction time to prevent overbromination or substitution at undesired positions.
- Esterification to the methyl ester is straightforward and can be performed after ring formation or by using methylated starting materials to improve overall yield.
- The methyl group at the 3-position can be introduced by using methyl-substituted hydrazones or via alkylation post-cyclization.
Additional Data: Molecular and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrN3O2 |
| Molecular Weight | 270.08 g/mol |
| CAS Number | 2090349-57-6 |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, DMF |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C6-Bromine
The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions, enabling the introduction of diverse functional groups:
Key Mechanism : Bromine acts as a leaving group, with electron-withdrawing carboxylate and triazole rings enhancing electrophilicity at C6. Reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and mild bases (e.g., K₂CO₃) .
Palladium-Catalyzed Cross-Coupling Reactions
The C6-bromine participates in Suzuki-Miyaura couplings for aryl/heteroaryl introductions:
Optimized Conditions :
-
Temperature: 80–120°C under argon
-
Solvent: Dioxane/water (3:1) or ethanol/water
Ester Hydrolysis to Carboxylic Acid
The methyl ester at position 8 undergoes alkaline hydrolysis:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| KOH (2 eq) in MeOH/H₂O (reflux) | 6-Bromo-3-methyl- triazolo[4,3-a]pyridine-8-carboxylic acid | >95% |
Notes : Hydrolysis is quantitative under reflux, with the carboxylate product isolable via acidification (pH 3–4) and extraction .
Functionalization of the Triazole Ring
The triazole moiety undergoes regioselective modifications:
Challenges : Oxidation of the methyl group requires strong oxidants, often leading to side reactions. N-Alkylation favors the less hindered N1 position .
Photochemical and Thermal Stability
The compound exhibits moderate stability under standard conditions:
| Condition | Observation | Source |
|---|---|---|
| UV light (254 nm, 24h) | 15% decomposition | |
| Heating (100°C, 48h in air) | <5% degradation |
Storage Recommendations : Protect from prolonged UV exposure; store at 2–8°C under inert atmosphere .
Comparative Reactivity with Analogues
Reactivity differences arise from substituent positioning:
Rationale : Electron-withdrawing triazolo[4,3-a]pyridine enhances electrophilicity at C6 compared to triazolo[1,5-a]pyridine .
Scientific Research Applications
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
The compound is compared below with structurally analogous triazolopyridine derivatives, focusing on substituent effects, physicochemical properties, and commercial availability.
Structural Analogues and Substituent Effects
6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1519398-17-4)
- Similarity : 0.94 (structural similarity score) .
- Key Differences : Additional methyl group at position 8 replaces the methyl carboxylate.
- The methyl group may enhance lipophilicity, favoring blood-brain barrier penetration in drug candidates.
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione (CAS 1427473-77-5)
- Similarity : Fluorine and thione (C=S) groups replace methyl carboxylate and methyl .
- Implications : The thione group enables hydrogen bonding, improving crystallinity. Fluorine’s electronegativity may stabilize the molecule against metabolic degradation. Purity is 95%, slightly lower than the target compound .
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS 1159811-45-6)
- Similarity : Structural isomer with triazolo ring fused at [1,5-a] instead of [4,3-a] .
- Implications : Altered electron distribution due to ring fusion differences may affect reactivity. For example, [1,5-a] isomers often exhibit distinct pharmacokinetic profiles in medicinal chemistry .
6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
- Similarity : Nitro group replaces methyl carboxylate .
- Implications : The nitro group’s electron-withdrawing nature increases electrophilicity, making the compound more reactive in substitution reactions. However, nitro groups can pose toxicity risks in drug development.
Physicochemical and Commercial Properties
*Note: Molecular weight discrepancy requires verification ( and suggest 256.06 corresponds to non-methylated variants).
Biological Activity
Methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.
- Molecular Formula : C7H6BrN3
- Molecular Weight : 212.05 g/mol
- CAS Number : 108281-78-3
- Structure : The compound features a triazole ring fused to a pyridine structure, which is essential for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance:
- In a study focusing on antichlamydial activity, compounds similar to methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine demonstrated selective efficacy against Chlamydia species .
- The presence of electron-withdrawing groups was crucial for enhancing antimicrobial activity in related compounds.
Case Studies
- Antichlamydial Activity Study :
- Cytotoxicity Assessment :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H6BrN3 |
| Molecular Weight | 212.05 g/mol |
| CAS Number | 108281-78-3 |
| Antimicrobial Efficacy | Active against Chlamydia |
| Anticancer Activity | Induces apoptosis in cancer cells |
Research Findings
Several studies have explored the biological implications of the compound and its derivatives:
- A synthesis and evaluation study highlighted the importance of substituents at various positions on the triazole ring for improving biological activity against pathogens .
- Another investigation into related compounds found that modifications could lead to enhanced selectivity and potency against specific bacterial strains.
Q & A
Q. Methodological Recommendations :
- Use NaOCl for greener synthesis.
- Screen solvent systems (e.g., ethanol/water mixtures) to reduce waste.
- Monitor reaction progress via TLC or LC-MS to minimize over-oxidation.
How can structural modifications enhance biological activity or solubility?
Advanced
Structure-Activity Relationship (SAR) Strategies :
- Bromo Substituent : Replace with aryl groups (via Suzuki coupling) to modulate lipophilicity .
- Carboxylate Group : Hydrolyze to a free carboxylic acid for salt formation (e.g., sodium salt) to improve aqueous solubility .
- Methyl Group : Replace with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
Q. Experimental Design :
Perform in vitro assays (e.g., enzyme inhibition) to evaluate activity.
Use molecular docking to predict binding affinity to targets like EGFR-TK .
What analytical techniques resolve contradictions in spectral data or purity assessments?
Q. Advanced
- Contradiction in NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals from the triazole and pyridine rings .
- Purity Discrepancies : Combine HPLC-UV (for organic impurities) with ICP-MS (to detect heavy metal residues from synthesis).
- Crystallographic Analysis : Single-crystal X-ray diffraction confirms regiochemistry and rules out polymorphic variations .
How can researchers leverage the bromo substituent in cross-coupling reactions?
Advanced
The bromine atom enables catalyzed coupling reactions :
Q. Data Analysis :
- Monitor reaction progress via GC-MS .
- Compare coupling efficiency using Hammett parameters of substituents.
What strategies address low yields in large-scale synthesis?
Q. Advanced
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions .
- Solvent Optimization : Replace DMF with Cyrene (a bio-based solvent) to improve sustainability .
- Process Analytics : Use PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring.
How are salt forms or polymorphs evaluated for pharmaceutical applications?
Q. Advanced
- Salt Screening : Co-crystallize with counterions (e.g., HCl, citrate) and characterize via PXRD and DSC .
- Polymorph Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to identify the most stable form .
How can researchers validate the compound’s role in medicinal chemistry workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
